molecular formula C14H10F3NO3 B12853291 Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate

Cat. No.: B12853291
M. Wt: 297.23 g/mol
InChI Key: VFHYTZHEOVRRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate (CAS 851266-73-4) is a high-value pyridine-based heterocyclic building block employed in chemical synthesis and pharmaceutical research . The compound features a trifluoromethoxy phenyl substitution, a motif known to enhance the physicochemical properties of molecules, making it a critical intermediate in the development of novel active compounds . It is supplied with a documented purity of 95% . As a versatile synthetic precursor, this compound is categorized alongside other specialized chemical intermediates used in constructing complex molecular architectures . Researchers are advised to handle this material with care. It is supplied with the safety warning that it may cause skin sensitization and is toxic if swallowed . Appropriate personal protective equipment, including protective gloves and clothing, should always be worn during handling . This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)10-4-7-12(18-8-10)9-2-5-11(6-3-9)21-14(15,16)17/h2-8H,1H3

InChI Key

VFHYTZHEOVRRKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid Esters

A key precursor, 6-methylnicotinic acid esters, can be synthesized by oxidation of 2-methyl-5-ethylpyridine using oxidizing agents such as potassium permanganate or nitric acid under elevated temperatures. The process involves:

  • Oxidation with potassium permanganate, which requires large quantities of reagent and water, long reaction times (~5 days), and yields about 69% of the acid.
  • Alternatively, nitric acid oxidation can be catalyzed by agents like ammonium vanadate, tin chloride, or cobalt acetate to improve efficiency. Reaction temperatures range from 130 to 180 °C, with yields varying depending on conditions.
  • The resulting acid mixture is then esterified by refluxing with methanol or other alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts to form the corresponding esters.

Esterification Conditions

  • Esterification is typically performed by heating the acid or acid salt mixture with methanol under reflux for extended periods (e.g., 6 to 18 hours).
  • Acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are used to accelerate the reaction.
  • After esterification, the reaction mixture is neutralized (e.g., with ammonia or sodium hydroxide), and the ester is extracted using organic solvents like methylene chloride or chloroform.
  • Purification is achieved by distillation under reduced pressure or chromatographic methods.

Introduction of the 4-(Trifluoromethoxy)phenyl Group

The attachment of the 4-(trifluoromethoxy)phenyl substituent at the 6-position of the nicotinate ring is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using:

  • A halogenated nicotinate ester (e.g., 6-bromo- or 6-chloronicotinate methyl ester) as the electrophilic partner.
  • A boronic acid or stannane derivative of 4-(trifluoromethoxy)phenyl as the nucleophilic coupling partner.

This method allows for regioselective and efficient formation of the C-C bond at the 6-position.

Representative Preparation Method (Literature-Based)

Step Reagents/Conditions Outcome Yield (%) Notes
1. Oxidation 2-methyl-5-ethylpyridine, nitric acid (65%), catalyst (ammonium vanadate), 160-165 °C, 15 min Formation of 6-methylnicotinic acid ~47-69% (acid) Catalyst improves yield and reduces reaction time
2. Esterification 6-methylnicotinic acid, methanol, sulfuric acid catalyst, reflux 13-18 h Methyl 6-methylnicotinate 50-79% Acid-catalyzed esterification; purification by distillation or chromatography
3. Halogenation Methyl 6-methylnicotinate, brominating agent (e.g., NBS) Methyl 6-bromonicotinate Variable Prepares electrophilic site for coupling
4. Cross-coupling Methyl 6-bromonicotinate, 4-(trifluoromethoxy)phenylboronic acid, Pd catalyst, base, solvent (e.g., toluene), reflux This compound Moderate to high Suzuki coupling enables selective arylation

Analytical and Purification Techniques

  • Purity and identity are confirmed by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • Chromatographic purification (silica gel column chromatography) using solvent systems such as petroleum ether/ethyl acetate (4:1) is common.
  • Distillation under reduced pressure is used to isolate esters with high purity.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Range Comments
Oxidation of precursor Nitric acid oxidation with catalyst 2-methyl-5-ethylpyridine, HNO3, ammonium vanadate 130-180 °C, 15 min to hours 47-69% (acid) Catalyst reduces reaction time and improves yield
Esterification Acid-catalyzed esterification 6-methylnicotinic acid, methanol, H2SO4 Reflux, 13-18 h 50-79% Requires acid catalyst and reflux
Halogenation Bromination Methyl 6-methylnicotinate, NBS or similar Ambient to reflux Variable Prepares for coupling
Cross-coupling Suzuki coupling Methyl 6-bromonicotinate, 4-(trifluoromethoxy)phenylboronic acid, Pd catalyst Reflux in toluene or similar Moderate to high Enables selective arylation

Research Findings and Considerations

  • The oxidation step is critical and can be optimized by catalyst choice and reaction conditions to maximize yield and minimize by-products.
  • Esterification is a well-established method but requires careful control of temperature and catalyst concentration to avoid side reactions.
  • Cross-coupling reactions are versatile and allow for the introduction of various substituents, including the trifluoromethoxyphenyl group, which is important for tuning biological activity.
  • Purification steps are essential to obtain high-purity this compound suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Trifluoromethoxy vs. Trifluoromethyl Derivatives

Compound Name Functional Group Molecular Weight Notable Features Reference
Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate Trifluoromethyl anilino carbonyl 324.258 g/mol High polarity due to carbonyl group
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl pyrimidine 248.18 g/mol Discontinued commercial availability
This compound Trifluoromethoxy phenyl ~297.23 g/mol (calc) Enhanced lipophilicity vs. trifluoromethyl analogs

Key Observations :

  • Lipophilicity : The trifluoromethoxy group (logP ~2.1) may confer higher membrane permeability than the trifluoromethyl group (logP ~1.8), critical for CNS-targeted drugs .
  • Synthetic Utility : The target compound’s ester group enables further functionalization (e.g., hydrolysis to carboxylic acid), a feature shared with Methyl 6-phenyl nicotinate but absent in pyrimidine-based esters .

Pharmacological Potential

  • Mesomorphic Behavior : While Methyl 6-(2-methoxyphenyl)nicotinate exhibits liquid crystalline properties (melting point 131°C, C=O stretch at 1729 cm⁻¹), the trifluoromethoxy analog’s mesomorphism remains unexplored but is hypothesized to show higher thermal stability .

Biological Activity

Introduction

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is a compound of increasing interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, effects in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a nicotinic acid derivative structure, which includes a trifluoromethoxy substituent that enhances its lipophilicity and potentially its biological activity. The presence of the trifluoromethoxy group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, leading to modulated biochemical responses.

Potential Mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anti-inflammatory Effects : The compound may also act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines or modulating immune responses .
  • Neuroprotective Properties : Research indicates that similar compounds have shown neuroprotective effects, possibly through antioxidant mechanisms or modulation of ion channel activity in neuronal cells .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Neuroprotective Effects

A case study involving animal models subjected to ischemia/reperfusion injury showed that administration of the compound led to significant reductions in neuronal damage. The compound was found to scavenge reactive oxygen species (ROS), indicating its antioxidant capabilities .

Case Studies

  • Metabolic Profiling in Diabetes : A nested case-control study indicated that metabolites related to compounds with similar structures were associated with an increased risk of Type 2 diabetes (T2D). Although this compound was not directly studied, its structural analogs showed significant correlations with metabolic markers linked to T2D risk .
  • Evaluation in Cancer Models : Compounds structurally related to this compound were evaluated for their antiproliferative effects on various cancer cell lines. Results indicated moderate activity against breast and liver cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. Basic Research Focus

  • ¹⁹F NMR : Directly identifies the trifluoromethoxy group (δ ≈ -55 to -60 ppm), distinguishing it from trifluoromethyl or other fluorinated substituents .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₅H₁₁F₃N₂O₃) with <2 ppm error.
  • X-ray Crystallography : Resolves steric effects of the trifluoromethoxy group on molecular conformation, critical for SAR studies .

How can contradictions in reported biological activity data for this compound be systematically addressed?

Advanced Research Focus
Discrepancies may arise from:

  • Purity Variability : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity. Impurities >5% can skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent) across studies. DMSO concentrations >1% may inhibit enzyme activity .
  • Isomerism : Check for regioisomers via 2D NMR (NOESY) if synthetic routes lack selectivity.

What strategies are used to investigate the structure-activity relationship (SAR) of derivatives of this compound?

Q. Advanced Research Focus

  • Functional Group Replacement : Synthesize analogs with CF₃, OCF₃, or OCHF₂ groups to evaluate electronic effects on target binding .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions. The trifluoromethoxy group enhances metabolic stability by reducing CYP450 oxidation .
  • In Vitro Screening : Test against kinase panels or GPCRs to identify off-target effects.

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Store at -20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the ester group .
  • Solubility : Use DMSO for biological assays (test stability via ¹H NMR over 48 hours). Avoid prolonged exposure to moisture.

How can computational methods predict binding affinity with target enzymes?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases). The pyridine ring engages in π-π stacking, while the trifluoromethoxy group stabilizes hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify binding energy contributions .

What purification methods achieve high purity (>95%) for this compound?

Q. Basic Research Focus

  • Flash Chromatography : Use Biotage Isolera with a 40–60% ethyl acetate/hexane gradient.
  • Preparative HPLC : C18 column, 0.1% TFA in water/acetonitrile. Monitor at 254 nm .

How is the metabolic stability of the trifluoromethoxy group evaluated in pharmacokinetic studies?

Q. Advanced Research Focus

  • Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. LC-MS/MS quantifies parent compound depletion.
  • Metabolite ID : Use Q-TOF MS to detect oxidative metabolites. The trifluoromethoxy group shows <10% degradation over 60 minutes, unlike methoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.